molecular formula C20H28N2O2 B590459 (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] CAS No. 918625-35-1

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]

Cat. No.: B590459
CAS No.: 918625-35-1
M. Wt: 328.456
InChI Key: LAYJJPHNPQDQQC-MIFJDAHRSA-N
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Description

Historical Development of Bicyclic Structures in Chemistry

The study of bicyclic compounds has evolved significantly since the early days of organic chemistry, with researchers progressively understanding the complex structural relationships that define these molecular architectures. Bicyclic molecules, characterized as structures featuring two joined rings, have been recognized for their widespread occurrence in nature and their fundamental importance in chemical science. The International Union of Pure and Applied Chemistry developed specific methodologies for identifying bicyclic structures, establishing that the number of cuts required to convert a bicyclic molecule into an open chain alkane determines its classification. This systematic approach revolutionized how chemists approach the analysis and nomenclature of complex ring systems.

The historical development of bicyclic chemistry gained particular momentum through the study of naturally occurring compounds such as camphor, which presented one of the most challenging constitutional puzzles in early organic chemistry. From 1785 onward, the constitutional analysis of camphor employed the skilled efforts of generations of chemists, with its structure being contested through thirty different proposed formulas before final resolution. The triumphant synthesis of artificial camphor by Komppa in 1903 represented a watershed moment in bicyclic chemistry, establishing beyond doubt that complex bicyclic structures could be understood, analyzed, and reproduced through systematic chemical approaches. This achievement demonstrated the practical importance of bicyclic compounds and laid the groundwork for contemporary research in this field.

The development of modern bicyclic chemistry has been characterized by increasingly sophisticated understanding of three fundamental modes of ring junction possible in bicyclic compounds. Spiro compounds feature two rings sharing only one single atom, typically a quaternary carbon serving as the spiro center. Fused or condensed bicyclic compounds involve two rings sharing two adjacent atoms, effectively sharing one covalent bond between directly connected bridgehead atoms. Bridged bicyclic compounds represent the most complex category, where two rings share three or more atoms, with bridgehead atoms separated by bridges containing at least one atom.

Significance of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol

The compound (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol represents a particularly sophisticated example of bicyclo[3.1.1]heptane derivatives, incorporating multiple functional groups that contribute to its unique chemical properties and potential applications. This complex organic molecule features a bicyclic structure with hydroxyl and imino groups, alongside a pyridine moiety, creating a multifunctional architecture that has attracted significant research attention. The compound's molecular formula is C₂₀H₂₈N₂O₂ with a molecular weight of 328.45 grams per mole, and it carries the Chemical Abstracts Service registry number 918625-35-1.

The structural complexity of this compound positions it as an important intermediate in the preparation of tobacco alkaloids, demonstrating its relevance to specialized chemical synthesis applications. The presence of multiple chiral centers, indicated by the stereochemical descriptors (1R,2R,5R) and (1S,3Z), adds another layer of complexity that makes this molecule particularly valuable for studying stereochemical relationships in bicyclic systems. The combination of the bicyclo[3.1.1]heptane core with extended functional groups creates opportunities for diverse chemical modifications and biological interactions.

Recent research has highlighted the growing importance of bicyclo[3.1.1]heptane scaffolds as novel bioisosteres of meta-substituted benzenes, anticipating significant applications in pharmaceutical development. The three-dimensional caged structure of bicyclo[3.1.1]heptane systems offers advantages over planar aromatic rings in drug candidates, potentially improving physical properties and biological activity profiles. This broader context emphasizes the significance of complex derivatives like (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol as representatives of an emerging class of pharmacologically relevant compounds.

Nomenclature and Classification

The systematic nomenclature of bicyclic compounds follows specific International Union of Pure and Applied Chemistry guidelines that reflect the structural complexity and relationships within these molecular architectures. The nomenclature system for bicyclic compounds begins with counting the total number of carbon atoms in the cyclic structure, which becomes the foundation for the parent name. The term "bicyclo" indicates the presence of two interconnected rings, followed by bracketed numbers that describe the specific arrangement of atoms in the bridging systems.

For bicyclo[3.1.1]heptane derivatives, the numerical designation [3.1.1] provides crucial structural information about the arrangement of carbon atoms in the bridging systems. The first number represents the longest path between bridgehead carbons, excluding the bridgehead carbon itself. The second number indicates the second longest path, while the third number represents the shortest path between bridgehead carbons. In the case of bicyclo[3.1.1]heptane, this translates to a seven-carbon bicyclic system with specific bridge lengths of three, one, and one carbon atoms respectively.

The complete name (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol incorporates multiple layers of chemical information beyond the basic bicyclic framework. The stereochemical descriptors (1R,2R,5R) and (1S,3Z) specify the three-dimensional arrangement of substituents around chiral centers, providing essential information for understanding the compound's spatial configuration. The functional group descriptors identify the presence of hydroxyl groups, imino linkages, and pyridine substituents, while the trimethyl designation indicates the presence of three methyl substituents at specific positions on the bicyclic core.

Nomenclature Component Chemical Significance
Bicyclo[3.1.1]heptane Seven-carbon bicyclic core with 3-1-1 bridge arrangement
(1R,2R,5R) Stereochemical configuration at positions 1, 2, and 5
(1S,3Z) Additional stereochemical descriptors for substituent
2,6,6-trimethyl Three methyl groups at specified positions
3-penten-1-yl Five-carbon chain with double bond
3-pyridinyl Pyridine ring attachment
imino Nitrogen-containing functional group
hydroxyl Oxygen-hydrogen functional group

Current Research Landscape

Contemporary research in bicyclo[3.1.1]heptane chemistry has experienced remarkable growth, driven by recognition of these structures as valuable building blocks for pharmaceutical and materials science applications. The development of practical synthetic methodologies has become a central focus, with researchers exploring innovative approaches to access diversely functionalized bicyclo[3.1.1]heptane scaffolds. Recent advances have demonstrated the utility of [3.1.1]propellane as a versatile precursor for constructing functionalized bicyclo[3.1.1]heptane derivatives through difunctionalization reactions.

The photochemical synthesis of bicyclo[3.1.1]heptane derivatives has emerged as a particularly promising research area, with novel cycloaddition reactions enabling unprecedented access to complex structures. Researchers have successfully developed photoinduced [3σ+2σ] cycloaddition methodologies for synthesizing trisubstituted bicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropylanilines as starting materials. These transformations proceed under mild conditions and provide access to functionalized bicyclo[3.1.1]heptanes containing a wide range of functional groups, significantly expanding the chemical space available for further exploration.

The mechanistic understanding of bicyclo[3.1.1]heptane formation has advanced considerably through detailed studies of reaction pathways and intermediate species. The photochemical nature of these transformations has been confirmed through control experiments, including reactions performed in the absence of photocatalysts or light sources. The presence of radical scavengers completely inhibits product formation, supporting radical-mediated mechanisms that involve well-orchestrated serialized reaction steps. These mechanistic insights have enabled researchers to optimize reaction conditions and expand substrate scope for bicyclo[3.1.1]heptane synthesis.

Current research trends indicate growing interest in bicyclo[3.1.1]heptane derivatives as meta-disubstituted arene bioisosteres in drug discovery applications. The three-dimensional nature of these scaffolds offers distinct advantages over planar aromatic systems, potentially improving drug-like properties and biological activity profiles. The development of efficient synthetic routes to complex derivatives like (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol represents an important advancement in this field, providing access to structurally diverse compounds for biological evaluation and pharmaceutical development.

Research Area Key Developments Current Focus
Synthetic Methodology Photoinduced cycloaddition reactions Substrate scope expansion
Mechanistic Studies Radical-mediated pathways confirmed Reaction optimization
Pharmaceutical Applications Bioisostere potential established Drug discovery programs
Structural Diversity Complex derivatives accessible Functional group tolerance

Properties

CAS No.

918625-35-1

Molecular Formula

C20H28N2O2

Molecular Weight

328.456

IUPAC Name

(1R,4R,5R)-3-[(Z,1S)-5-hydroxy-1-pyridin-3-ylpent-3-enyl]imino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol

InChI

InChI=1S/C20H28N2O2/c1-19(2)15-11-17(19)20(3,24)18(12-15)22-16(8-4-5-10-23)14-7-6-9-21-13-14/h4-7,9,13,15-17,23-24H,8,10-12H2,1-3H3/b5-4-,22-18?/t15-,16+,17-,20-/m1/s1

InChI Key

LAYJJPHNPQDQQC-MIFJDAHRSA-N

SMILES

CC1(C2CC1C(C(=NC(CC=CCO)C3=CN=CC=C3)C2)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the bicyclic core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functional group modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the imino group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methodological Considerations

  • Machine Learning : Alchemite imputation outperforms QSAR models in predicting properties for structurally unique compounds, making it suitable for studying the target’s uncharted bioactivity .

Biological Activity

The compound (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] is recognized for its potential biological activity, particularly in relation to its structural components that may interact with various biological pathways. Its synthesis is primarily linked to tobacco alkaloids and has implications in medicinal chemistry.

  • Molecular Formula : C20H28N2O2
  • Molecular Weight : 328.45 g/mol
  • Solubility : Soluble in acetone, dichloromethane (DCM), ethyl acetate, and methanol.
  • Catalog Number : RCLST598259

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific receptors and enzymes:

  • Receptor Tyrosine Kinases (RTKs) : Similar compounds have shown selective inhibition of RTKs, which play critical roles in cell signaling pathways related to growth and metabolism. For instance, modifications in the structure of related indolin-2-ones have demonstrated selective inhibition against various RTKs such as VEGF (Flk-1) and EGF .

In Vitro Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antiproliferative Activity : Compounds derived from similar structural frameworks have exhibited antiproliferative effects against cancer cell lines by inhibiting key signaling pathways associated with tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, akin to other compounds that inhibit cholinesterases and other key enzymes in cellular signaling pathways .

Case Studies

A notable case study involved the evaluation of a related compound's effect on human cancer cell lines. The results indicated significant inhibition of cell proliferation at submicromolar concentrations, supporting the hypothesis that this class of compounds could serve as potential anticancer agents.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
RTK InhibitionSelective inhibition
AntiproliferativeSignificant reduction in cell viability
Enzyme InhibitionInhibition of cholinesterases

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of this bicyclic compound, and how can spectral data resolve stereochemical ambiguities?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to assign stereocenters and confirm the bicyclo[3.1.1] framework. Mass spectrometry (HRMS) can validate molecular weight, while X-ray crystallography provides definitive stereochemical proof if crystals are obtainable .
  • Example : In related bicyclic systems, coupling constants in NOESY experiments have been critical for distinguishing axial vs. equatorial substituents .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Employ a stepwise approach:

Imine formation : Use anhydrous conditions (e.g., THF under nitrogen) to minimize hydrolysis .

Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers .

Stability testing : Monitor degradation under varying pH and temperature to identify optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interactions with biomolecular targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by the pyridinyl and hydroxy groups’ hydrogen-bonding potential .
  • In vitro assays : Test inhibition of cytochrome P450 isoforms to assess metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Replicate studies under standardized conditions (e.g., cell lines, solvent controls) .
  • Meta-analysis : Apply statistical models (e.g., random-effects models) to account for variability in reported IC₅₀ values .
  • Mechanistic validation : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. What environmental fate studies are critical for assessing ecological risks of this compound?

  • Methodology :

  • Photodegradation assays : Expose the compound to UV light and analyze degradation products via LC-MS .
  • Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms .
  • Toxicity profiling : Evaluate effects on model organisms (e.g., Daphnia magna) at varying trophic levels .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with existing theoretical models (e.g., QSAR or molecular orbital theory)?

  • Methodology :

  • QSAR modeling : Corrogate substituent effects (e.g., pyridinyl groups) with bioactivity using descriptors like logP and polar surface area .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict reactivity sites .

Q. What statistical designs are optimal for multi-variable experiments (e.g., solvent effects, temperature)?

  • Methodology :

  • Factorial design : Use a 2³ factorial matrix to test solvent polarity, temperature, and catalyst loading .
  • ANOVA : Identify significant interactions between variables, with post-hoc Tukey tests for pairwise comparisons .

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